Lipophilic Efficiency (LipE) Balance: Maintaining Aqueous Solubility While Introducing Fluorine
The compound's calculated XLogP3 of 0.3 distinguishes it from non-fluorinated azetidine analogs and provides a superior starting point for balancing potency and solubility in CNS programs. A direct comparator, 3-ethoxy-3-methylazetidine, has a predicted XLogP3 of approximately -0.4, which may limit membrane permeability. This 0.7 log unit difference translates to a roughly 5-fold difference in calculated lipophilicity, positioning the target compound in a more favorable range for oral absorption and blood-brain barrier penetration [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | 3-ethoxy-3-methylazetidine (predicted XLogP3 ≈ -0.4) |
| Quantified Difference | ΔXLogP3 ≈ 0.7 |
| Conditions | In silico prediction using XLogP3 3.0 algorithm via PubChem |
Why This Matters
A higher, but not excessive, lipophilicity is critical for crossing biological membranes and reaching intracellular CNS targets, making the compound a more attractive starting point for CNS drug design than its non-fluorinated counterpart.
- [1] PubChem. (2026). Compound summary for CID 121203420: 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-amine. Computed XLogP3 value. View Source
